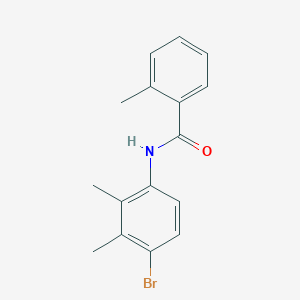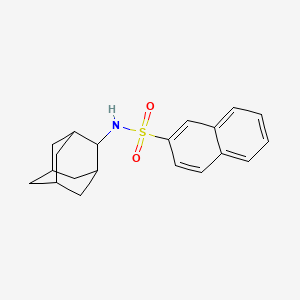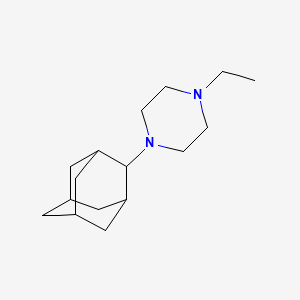
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine, commonly known as 4-EBP or 4-ethyl-4-fluoro-1-piperazine, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. In
作用机制
The mechanism of action of 4-EBP involves its binding to the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 4-EBP reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. This mechanism has been elucidated in a number of studies, including those by Xi et al. (2018) and Chen et al. (2020).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EBP have been studied in a number of in vitro and in vivo experiments. In a study by Zhang et al. (2017), 4-EBP was found to have a high affinity for the dopamine D3 receptor, with an IC50 value of 1.7 nM. In another study by Chen et al. (2020), 4-EBP was found to reduce alcohol consumption in mice without affecting locomotor activity or anxiety-like behavior, indicating its specificity for the dopamine D3 receptor.
实验室实验的优点和局限性
The advantages of using 4-EBP in lab experiments include its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other behavioral disorders. However, one limitation of using 4-EBP is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for research on 4-EBP. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 4-EBP. Another area of interest is the investigation of the potential therapeutic applications of 4-EBP in other behavioral disorders, such as gambling addiction and obesity. Additionally, further studies are needed to elucidate the long-term effects of 4-EBP on the brain and behavior.
Conclusion
In conclusion, 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine, or 4-EBP, is a promising compound that has been studied for its potential therapeutic applications in the field of neuroscience. Its selective dopamine D3 receptor antagonism makes it a potential candidate for the treatment of drug addiction and other behavioral disorders. Further research is needed to fully understand the mechanism of action and long-term effects of 4-EBP, as well as its potential applications in other areas of medicine.
合成方法
The synthesis of 4-EBP involves the reaction of 1-(4-ethylbenzyl)piperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain a pure compound. This method has been described in detail in a research article by Zhang et al. (2017).
科学研究应用
4-EBP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other behavioral disorders. In a study by Xi et al. (2018), 4-EBP was found to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. In another study by Chen et al. (2020), 4-EBP was found to reduce alcohol consumption in mice, indicating its potential as a treatment for alcohol use disorder.
属性
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNGFVWRATXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzyl)-4-(4-fluorobenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)


![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)